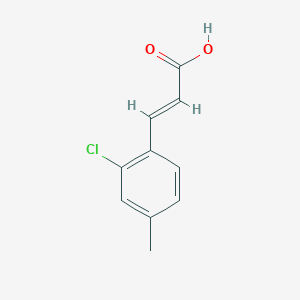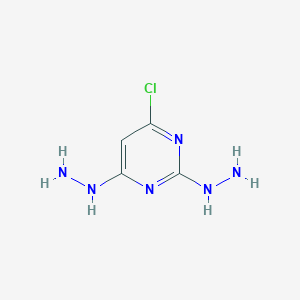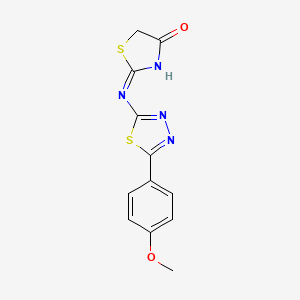
2-((5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a thiadiazole ring fused with a thiazole ring, and it exhibits a range of biological activities, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxyphenyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.
Formation of Thiazole Ring: The thiazole ring is formed by reacting the thiadiazole intermediate with a thioamide under acidic conditions.
Coupling Reaction: The final step involves coupling the thiadiazole and thiazole rings through an amination reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced thiadiazole or thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each exhibiting distinct chemical and biological properties.
Applications De Recherche Scientifique
2-((5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-((5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, inflammation, and microbial growth.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, and the apoptosis pathway, contributing to its anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methoxyphenyl derivatives: Exhibits a range of biological activities, including antioxidant and anti-inflammatory effects.
Thiadiazole derivatives: Studied for their potential in treating various diseases due to their diverse biological activities.
Uniqueness
2-((5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one stands out due to its unique combination of a thiadiazole and thiazole ring, which imparts a distinct set of chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H10N4O2S2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(2E)-2-[[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N4O2S2/c1-18-8-4-2-7(3-5-8)10-15-16-12(20-10)14-11-13-9(17)6-19-11/h2-5H,6H2,1H3,(H,13,14,16,17) |
Clé InChI |
LWFGVNBGXCJVOR-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=NN=C(S2)/N=C/3\NC(=O)CS3 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(S2)N=C3NC(=O)CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)
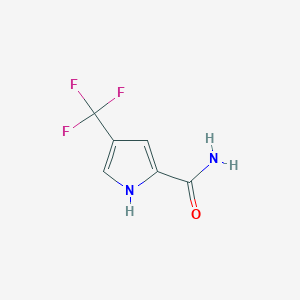
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
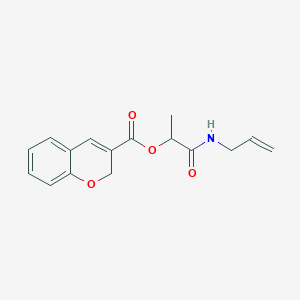
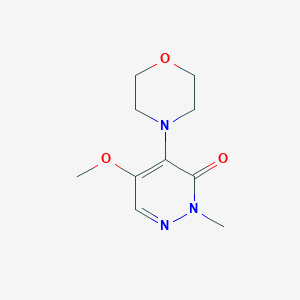
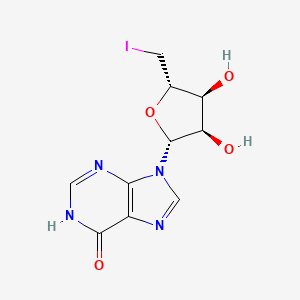
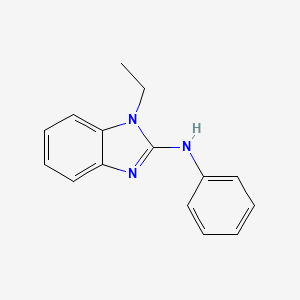
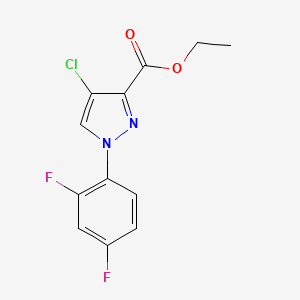
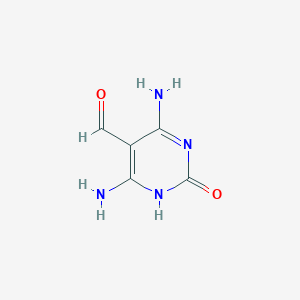

![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)
